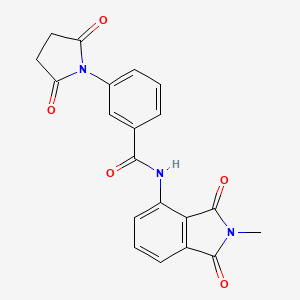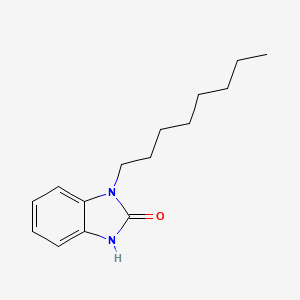![molecular formula C18H25NO3S B2475092 1-((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-Tolyl)propan-1-on CAS No. 1705664-89-6](/img/structure/B2475092.png)
1-((1R,5S)-3-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-Tolyl)propan-1-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[321]octan-8-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound characterized by its unique bicyclic structure and functional groups
Wissenschaftliche Forschungsanwendungen
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one is used extensively in:
Chemistry: : As a precursor in synthetic organic chemistry for developing new compounds.
Biology: : Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: : Investigated for therapeutic potential in treating various diseases.
Industry: : Utilized in the development of advanced materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one involves a multi-step reaction sequence:
Initial Formation: : Begins with the preparation of the azabicyclo[3.2.1]octane scaffold, typically via a Diels-Alder reaction.
Functional Group Modification: : Introduction of the methylsulfonyl group through sulfonation, followed by the attachment of the o-tolyl group via Friedel-Crafts alkylation.
Final Steps: : Propan-1-one moiety is added using a standard ketone formation reaction, often involving oxidation or substitution reactions.
Industrial Production Methods
In an industrial setting, large-scale synthesis involves:
Optimization of Reaction Conditions: : Utilizing high-yielding, cost-effective reagents.
Catalysis and Automation: : Employing catalysts to enhance reaction rates and using automated systems for precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions such as:
Oxidation: : Can be oxidized at different positions to yield corresponding sulfoxides or sulfones.
Reduction: : Reduction of the ketone group to alcohol.
Substitution: : Nucleophilic or electrophilic substitution at specific positions in the bicyclic ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Using halogenating agents or nucleophiles under mild conditions.
Major Products Formed
Oxidation yields sulfoxides or sulfones.
Reduction produces alcohol derivatives.
Substitution reactions lead to various functionalized derivatives.
Wirkmechanismus
The compound exerts its effects through:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Influencing biochemical pathways such as signal transduction or metabolic pathways, leading to altered cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Compounds
Compared to similar bicyclic compounds:
Unique Structure: : The presence of the methylsulfonyl group and o-tolyl group distinguishes it from others.
Reactivity: : Exhibits unique reactivity patterns due to its specific functional groups.
List of Similar Compounds
1-((1R,5S)-3-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(m-tolyl)propan-1-one
1-((1R,5S)-3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one
The presence of specific functional groups like the methylsulfonyl and o-tolyl group contributes to its distinct chemical properties and applications.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-13-5-3-4-6-14(13)7-10-18(20)19-15-8-9-16(19)12-17(11-15)23(2,21)22/h3-6,15-17H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQGMIUAJVSJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2475010.png)

![4-Bromo-N-[(E)-(4-methoxyphenyl)methylidene]aniline](/img/structure/B2475015.png)
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2475017.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2475018.png)

![4-bromo-N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}benzene-1-sulfonamide](/img/structure/B2475020.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N'-hydroxybenzenecarboximidamide](/img/structure/B2475022.png)
![6-[3-(ethanesulfonyl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2475023.png)




